

A Technical Guide to the Spectroscopic Data of Astellolides

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the Astellolide family of natural products, a group of drimane-type sesquiterpenoids. These compounds, isolated from various fungal species, have garnered interest due to their complex chemical structures and potential biological activities. This document focuses on the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data of representative members of this family, along with detailed experimental protocols and a visualization of their biosynthetic pathway.

While a complete spectroscopic dataset for Astellolide A and B was not readily available in the surveyed literature, this guide presents detailed data for the structurally related Hemiacetalmeroterpenoid A and Astellolide Q, which serve as excellent exemplars for this class of compounds.

Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Hemiacetalmeroterpenoid A and Astellolide Q.

Table 1: ¹H NMR Spectroscopic Data (600 MHz, CD₃OD) for Hemiacetalmeroterpenoid A



Position	δΗ (ppm), multiplicity (J in Hz)	
1	1.91, m; 1.42, m	
2	2.11, m; 1.85, m	
5	1.47, m	
6	1.94, m; 1.62, m	
7	2.61, m; 2.33, m	
11	5.63, s	
18	1.49, s	
19	1.23, s	
20	1.33, s	
22	1.07, s	
23	1.19, s	
24	1.03, s	
OMe	3.60, s	

Table 2: ¹³C NMR Spectroscopic Data (150 MHz, CD₃OD) for Hemiacetalmeroterpenoid A



Position	δC (ppm)	Position	δC (ppm)
1	29.5	14	82.2
2	28.1	15	169.3
3	99.8	16	49.1
4	40.1	17	150.1
5	49.1	18	28.5
6	22.8	19	21.8
7	35.1	20	20.6
8	203.8	21	68.9
9	59.2	22	24.5
10	41.2	23	23.9
11	127.2	24	18.2
12	203.7	ОМе	51.9
13	46.9		

Table 3: HRESIMS Data for Hemiacetalmeroterpenoid A

lon	Calculated m/z	Found m/z	Molecular Formula
[M+H] ⁺	459.23773	459.23709	C26H34O7

Table 4: ¹H NMR Spectroscopic Data (400 MHz, CD₃OD) for Astellolide Q



Position	δΗ (ppm), multiplicity (J in Hz)	
1	1.45, m; 1.16, m	
2	2.05, m; 1.54, m	
3	2.50, m; 2.34, m	
5	1.74, m	
6	1.91, m; 1.78, m	
7	4.55, m	
11	5.04, d (12.0); 4.84, d (12.0)	
12	4.33, d (12.0); 4.09, d (12.0)	
13	3.92, d (12.0); 3.34, d (12.0)	
14	1.15, s	
OAc	2.08, s	

Table 5: ¹³C NMR Spectroscopic Data (100 MHz, CD₃OD) for Astellolide Q

Position	δC (ppm)	Position	δC (ppm)
1	40.1	10	38.9
2	19.5	11	65.1
3	35.2	12	68.2
4	34.1	13	63.5
5	55.4	14	21.8
6	23.6	15	173.1
7	78.9	OAc	177.0, 21.1
8	169.0		
9	124.0		



Table 6: HRESIMS Data for Astellolide Q

lon	Calculated m/z	Found m/z	Molecular Formula
[M+Na]+	347.14651	347.14578	C17H24O6

Note: NMR data were referenced to the residual solvent signals.

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of Astellolides, based on reported methods.[1]

2.1 Isolation and Purification

- Fermentation and Extraction: The fungal strain (e.g., Penicillium sp.) is cultured on a suitable medium. The culture is then extracted with an organic solvent such as ethyl acetate.
- Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This typically includes:
 - Silica Gel Column Chromatography: The extract is fractionated using a gradient of solvents (e.g., petroleum ether/ethyl acetate).
 - Sephadex LH-20 Column Chromatography: Fractions are further purified to remove pigments and other impurities.
 - Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using a C18 column with a suitable mobile phase (e.g., methanol/water or acetonitrile/water) to yield pure compounds.

2.2 Spectroscopic Analysis

- NMR Spectroscopy:
 - Instrumentation: NMR spectra are recorded on spectrometers operating at frequencies such as 400 MHz or 600 MHz for ¹H and 100 MHz or 150 MHz for ¹³C.[1]



- Sample Preparation: Approximately 1-5 mg of the pure compound is dissolved in a deuterated solvent (e.g., CD₃OD or CDCl₃) in a standard 5 mm NMR tube.
- Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra. Chemical shifts are reported in ppm and referenced to the residual solvent signal.
- Mass Spectrometry:
 - Instrumentation: High-resolution mass spectra are typically acquired on a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a LTQ-Orbitrap.[1]
 - Sample Preparation: A dilute solution of the compound in a suitable solvent (e.g., methanol) is infused into the ESI source.
 - Data Acquisition: Data is collected in positive or negative ion mode, and the accurate mass is used to determine the elemental composition.
- Infrared Spectroscopy:
 - Instrumentation: IR spectra are recorded on an FTIR spectrometer.[1]
 - Sample Preparation: A thin film of the sample is prepared on a KBr pellet, or the measurement is performed using an Attenuated Total Reflectance (ATR) accessory.
 - Data Acquisition: Spectra are typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Biosynthetic Pathway of Astellolides

The biosynthesis of Astellolides has been studied in Aspergillus oryzae, revealing a unique pathway for the formation of these drimane-type sesquiterpenoids.[2][3] The key steps involve the cyclization of farnesyl pyrophosphate (FPP) and subsequent modifications.





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Caption: Proposed biosynthetic pathway of Astellolides.

This guide provides a foundational understanding of the spectroscopic characteristics of the Astellolide family of natural products. The detailed data and protocols are intended to assist researchers in the identification, characterization, and further investigation of these and related compounds.

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